molecular formula C5H3N5 B13111191 Pyrimido[5,4-d][1,2,3]triazine CAS No. 254-83-1

Pyrimido[5,4-d][1,2,3]triazine

Cat. No.: B13111191
CAS No.: 254-83-1
M. Wt: 133.11 g/mol
InChI Key: QNQCJTHZJJOUGL-UHFFFAOYSA-N
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Description

Pyrimido[5,4-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of pyrimido[5,4-d][1,2,3]triazine and its derivatives involves interaction with various molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Pyrimido[5,4-d][1,2,3]triazine is unique due to its specific ring structure, which allows for diverse chemical modifications and the formation of various bioactive derivatives. Its ability to undergo multiple types of chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .

Properties

CAS No.

254-83-1

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

pyrimido[5,4-d]triazine

InChI

InChI=1S/C5H3N5/c1-5-4(7-3-6-1)2-8-10-9-5/h1-3H

InChI Key

QNQCJTHZJJOUGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C=NN=N2

Origin of Product

United States

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